(R)-1-Benzyl-3-isopropylpiperazine-2,5-dione
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Overview
Description
(R)-1-Benzyl-3-isopropylpiperazine-2,5-dione is a compound that belongs to the class of piperazine-2,5-dione derivatives. These compounds are known for their diverse biological activities, including anticancer, antibiotic, and antibacterial properties . The piperazine-2,5-dione core is a significant pharmacophore in medicinal chemistry, making this compound of great interest for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R)-1-Benzyl-3-isopropylpiperazine-2,5-dione can be achieved through various synthetic routes. One common method involves the Ugi reaction, which is a multicomponent reaction known for its efficiency in constructing highly functionalized heterocyclic skeletons . The reaction typically involves the use of alkynyls as inputs to induce new carbon-carbon bonds during the construction of the piperazine-2,5-dione core .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure the efficient formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
(R)-1-Benzyl-3-isopropylpiperazine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired reaction and product .
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
(R)-1-Benzyl-3-isopropylpiperazine-2,5-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Studied for its potential biological activities, such as anticancer and antibacterial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (R)-1-Benzyl-3-isopropylpiperazine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
(R)-1-Benzyl-3-isopropylpiperazine-2,5-dione can be compared with other similar compounds, such as:
1-Benzyl-3-isopropyl-piperazine-2,5-dione: Similar in structure but may exhibit different biological activities.
Piperazine-2,5-dione derivatives: A broad class of compounds with diverse biological activities, including anticancer and antibacterial properties.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for scientific research and industrial applications .
Properties
Molecular Formula |
C14H18N2O2 |
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Molecular Weight |
246.3 g/mol |
IUPAC Name |
1-benzyl-3-propan-2-ylpiperazine-2,5-dione |
InChI |
InChI=1S/C14H18N2O2/c1-10(2)13-14(18)16(9-12(17)15-13)8-11-6-4-3-5-7-11/h3-7,10,13H,8-9H2,1-2H3,(H,15,17) |
InChI Key |
UUUNHGVABULIGY-UHFFFAOYSA-N |
SMILES |
CC(C)C1C(=O)N(CC(=O)N1)CC2=CC=CC=C2 |
Canonical SMILES |
CC(C)C1C(=O)N(CC(=O)N1)CC2=CC=CC=C2 |
Origin of Product |
United States |
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